N,N-Diethyl-N-(4-iodobenzyl)amine
Overview
Description
N,N-Diethyl-N-(4-iodobenzyl)amine is an organic compound with the molecular formula C11H16IN. It is a derivative of benzylamine, where the benzyl group is substituted with an iodine atom at the para position and the nitrogen atom is bonded to two ethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethyl-N-(4-iodobenzyl)amine can be synthesized through a multi-step process. One common method involves the alkylation of N,N-diethylamine with 4-iodobenzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, thiols; organic solvents like dichloromethane or toluene; reflux conditions.
Oxidation: Potassium permanganate, hydrogen peroxide; aqueous or organic solvents; room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; low temperatures.
Major Products Formed:
Substitution: Formation of azides, nitriles, and thiol derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Scientific Research Applications
N,N-Diethyl-N-(4-iodobenzyl)amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Utilized in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Industry: Employed in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-(4-iodobenzyl)amine involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to various receptors and enzymes. The ethyl groups on the nitrogen atom contribute to the lipophilicity of the molecule, affecting its distribution and interaction within biological systems. The compound can modulate the activity of enzymes and receptors by acting as an agonist or antagonist, depending on the specific target .
Comparison with Similar Compounds
N,N-Diethylbenzylamine: Lacks the iodine substitution, resulting in different chemical reactivity and biological activity.
N,N-Diethyl-N-(4-bromobenzyl)amine: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and binding affinity.
N,N-Diethyl-N-(4-chlorobenzyl)amine: Contains a chlorine atom, which affects its chemical properties and applications.
Uniqueness: N,N-Diethyl-N-(4-iodobenzyl)amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for halogen bonding. This makes it a valuable compound for specific applications in synthetic chemistry and biological research .
Properties
IUPAC Name |
N-ethyl-N-[(4-iodophenyl)methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN/c1-3-13(4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWOTXQWEYQVBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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